molecular formula C10H15NO B7814539 Perillartine CAS No. 30674-09-0

Perillartine

Cat. No.: B7814539
CAS No.: 30674-09-0
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-YRNVUSSQSA-N
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Mechanism of Action

Perillartine activates the taste receptor type 1 member 2 (Tas1r2) subunit in a species-dependent manner . It can activate the Tas1r2 monomeric receptors of human, rhesus monkey and squirrel monkey but not mouse .

Safety and Hazards

Perillartine is moderately toxic by ingestion . When heated to decomposition it emits toxic fumes of NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Perillartine has been found to protect against metabolic associated fatty liver in high-fat diet-induced obese mice . It reduced the expression of genes involved in lipid synthesis, lipid transport, and gluconeogenesis in hepatocytes, increased the number of mitochondria, and upregulated the phosphorylation of Akt . These results provide new information on a natural product inhibitor for RORγ and reveal that this compound is a new candidate for the treatment of obesity and metabolic associated fatty liver disease .

Preparation Methods

Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the conversion of perillaldehyde to its oxime form using hydroxylamine . The synthetic route typically involves the following steps:

Industrial production methods for this compound involve the large-scale extraction of perillaldehyde from Perilla frutescens, followed by its conversion to this compound through the oximation reaction .

Comparison with Similar Compounds

Perillartine is unique among sweeteners due to its high sweetness intensity and specific interaction with taste receptors. Similar compounds include:

These compounds highlight the structural variations that can significantly impact sweetness intensity and receptor interactions .

Properties

IUPAC Name

(NE)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOJIVIDDFTHGB-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014887
Record name 1-Cyclohexene-1-carboxaldehyde, 4-isopropenyl-, anti-oxime
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Perilla sugar
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CAS No.

30950-27-7, 138-91-0, 30674-09-0
Record name Perillartine
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Record name Peryllartine
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Record name PERILLALDEHYDE, OXIME
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde oxime
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Record name PERILLARTINE
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Record name Perilla sugar
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Melting Point

102 °C
Record name Perilla sugar
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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